GSK-1482160 (isomer)

Description

Properties

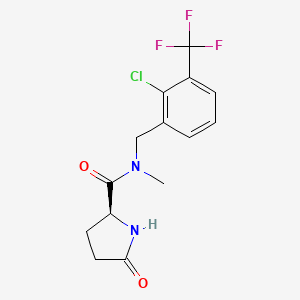

Molecular Formula |

C14H14ClF3N2O2 |

|---|---|

Molecular Weight |

334.72 g/mol |

IUPAC Name |

(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C14H14ClF3N2O2/c1-20(13(22)10-5-6-11(21)19-10)7-8-3-2-4-9(12(8)15)14(16,17)18/h2-4,10H,5-7H2,1H3,(H,19,21)/t10-/m0/s1 |

InChI Key |

IHRKNQDNYKZPNL-JTQLQIEISA-N |

Isomeric SMILES |

CN(CC1=C(C(=CC=C1)C(F)(F)F)Cl)C(=O)[C@@H]2CCC(=O)N2 |

Canonical SMILES |

CN(CC1=C(C(=CC=C1)C(F)(F)F)Cl)C(=O)C2CCC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of GSK-1482160 Isomer from L-Pyroglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of a GSK-1482160 isomer, a potent antagonist of the P2X7 receptor, utilizing L-pyroglutamic acid as a chiral starting material. The P2X7 receptor is a promising target for therapeutic intervention in neuroinflammation and related disorders. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support researchers in the replication and further development of this important molecule.

The synthesis of the authentic standards of GSK1482160 and its isomer from L-pyroglutamic acid, methyl L-pyroglutamate, and 2-chloro-3-(trifluoromethyl)benzylamine has been reported with an overall chemical yield of 27-28% over three steps[1]. L-pyroglutamic acid serves as a versatile chiral building block in the synthesis of various pharmaceutical compounds[2][3].

Synthesis Pathway Overview

The synthesis of the GSK-1482160 isomer from L-pyroglutamic acid is a three-step process. The general strategy involves the initial formation of an amide bond between a derivative of L-pyroglutamic acid and 2-chloro-3-(trifluoromethyl)benzylamine, followed by N-alkylation to introduce the methyl group on the pyroglutamate ring. The use of L-pyroglutamic acid ensures the desired stereochemistry in the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the GSK-1482160 isomer.

| Step | Product | Starting Materials | Yield | Purity | Analytical Method | Reference |

| 1. Amide Coupling | (S)-N-(2-chloro-3-(trifluoromethyl)benzyl)-5-oxopyrrolidine-2-carboxamide | L-pyroglutamic acid, 2-chloro-3-(trifluoromethyl)benzylamine | 76% | >95% | NMR, LC-MS | [1] |

| 2. N-Methylation | (S)-N-(2-chloro-3-(trifluoromethyl)benzyl)-1-methyl-5-oxopyrrolidine-2-carboxamide (GSK-1482160 isomer) | (S)-N-(2-chloro-3-(trifluoromethyl)benzyl)-5-oxopyrrolidine-2-carboxamide, Methyl iodide | 33% (2 steps from methyl L-pyroglutamate) | >99% | HPLC | [1] |

| Overall | GSK-1482160 isomer | L-pyroglutamic acid, 2-chloro-3-(trifluoromethyl)benzylamine, Methyl iodide | 27-28% (3 steps) | >99% | HPLC | [1] |

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of the GSK-1482160 isomer.

Step 1: Amide Coupling of L-Pyroglutamic Acid

This step involves the formation of an amide bond between the carboxylic acid of L-pyroglutamic acid and the amine group of 2-chloro-3-(trifluoromethyl)benzylamine.

-

Materials: L-pyroglutamic acid, 2-chloro-3-(trifluoromethyl)benzylamine, a coupling agent (e.g., HATU, HOBt/EDC), a non-nucleophilic base (e.g., DIPEA), and a suitable aprotic solvent (e.g., DMF, DCM).

-

Procedure:

-

Dissolve L-pyroglutamic acid in the chosen solvent.

-

Add the coupling agent and the base to the solution and stir for a few minutes to activate the carboxylic acid.

-

Add 2-chloro-3-(trifluoromethyl)benzylamine to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (S)-N-(2-chloro-3-(trifluoromethyl)benzyl)-5-oxopyrrolidine-2-carboxamide.

-

Step 2: N-Methylation

This step introduces the methyl group onto the nitrogen of the pyroglutamate ring.

-

Materials: (S)-N-(2-chloro-3-(trifluoromethyl)benzyl)-5-oxopyrrolidine-2-carboxamide, a methylating agent (e.g., methyl iodide), a strong base (e.g., sodium hydride), and a polar aprotic solvent (e.g., THF, DMF).

-

Procedure:

-

Dissolve the product from Step 1 in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add the base portion-wise.

-

Stir the mixture at 0°C for a short period to allow for deprotonation.

-

Add the methylating agent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the final product, (S)-N-(2-chloro-3-(trifluoromethyl)benzyl)-1-methyl-5-oxopyrrolidine-2-carboxamide.

-

Synthetic Workflow Diagram

The following diagram illustrates the synthetic workflow from L-pyroglutamic acid to the GSK-1482160 isomer.

References

GSK-1482160 mechanism of action as a P2X7R negative allosteric modulator

An In-depth Technical Guide on the Mechanism of Action of GSK-1482160 as a P2X7R Negative Allosteric Modulator

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The P2X7 receptor (P2X7R), an ATP-gated cation channel, is a key regulator of inflammation, particularly through its role in activating the NLRP3 inflammasome and mediating the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). Its involvement in various pathological states, including neuroinflammation and chronic pain, makes it a compelling therapeutic target. GSK-1482160 is an orally available, blood-brain barrier penetrant, negative allosteric modulator of the P2X7R. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways.

The P2X7 Receptor (P2X7R) and Its Role in Inflammation

The P2X7R is a unique member of the P2X family of ionotropic purinergic receptors.[1] Under normal physiological conditions, with low extracellular ATP concentrations, the receptor remains largely inactive.[2][3] However, in response to cellular stress or damage, significant amounts of ATP are released into the extracellular space.[1] High concentrations of ATP (in the high micromolar to millimolar range) are required to activate P2X7R.[1][4][5]

P2X7R activation leads to the rapid opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[4][5][6] This ionic dysregulation is a critical trigger for a cascade of downstream signaling events. The efflux of K⁺ is a key signal for the assembly and activation of the NLRP3 inflammasome complex.[5][7] This complex, in turn, activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms for secretion.[5][6] This pathway is a cornerstone of the inflammatory response.

GSK-1482160: A P2X7R Negative Allosteric Modulator

GSK-1482160 is a potent and selective negative allosteric modulator (NAM) of the P2X7 receptor.[8] Unlike competitive antagonists that bind to the same site as the endogenous agonist (orthosteric site), allosteric modulators bind to a topographically distinct site on the receptor.[8] This binding induces a conformational change in the receptor that modulates the agonist's effect.

Core Mechanism of Action

The primary mechanism of GSK-1482160 is the non-competitive inhibition of P2X7R function.[9] It binds to an extracellular allosteric site at the interface between P2X7R subunits.[7][10] Cryo-electron microscopy studies have categorized GSK-1482160 as a "shallow binder" within this classical allosteric pocket, where its pyroglutamide moiety interacts with the residue K110.[7]

Crucially, this allosteric binding reduces the efficacy of ATP at the receptor without significantly affecting ATP's binding affinity.[11][12] This means that while ATP can still bind to the receptor in the presence of GSK-1482160, the receptor is less likely to undergo the conformational change required for channel opening and ion flux. By preventing channel activation, GSK-1482160 effectively blocks the key downstream signaling events, most notably the activation of the NLRP3 inflammasome and the subsequent release of IL-1β.[8][11][13]

Figure 1: P2X7R activation and downstream inflammatory signaling cascade.

Figure 2: Negative allosteric modulation of P2X7R by GSK-1482160.

Quantitative Data

The affinity and functional potency of GSK-1482160 have been characterized in multiple assays using both recombinant and native P2X7 receptors.

Table 1: Binding Affinity of GSK-1482160

| Parameter | Value | Cell System | Comments | Reference(s) |

| Ki | ~3 nM | - | Orally administered modulator with nanomolar affinity. | [2] |

| Ki | 2.63 ± 0.6 nM | HEK293-hP2X7R (living cells) | Determined via competition binding assay with [¹¹C]GSK1482160. | [2][14] |

| Kd | 5.09 ± 0.98 nM | HEK293-hP2X7R (living cells) | Determined via saturation binding studies with [¹¹C]GSK1482160. | [2][14] |

| Kd | 1.15 ± 0.12 nM | HEK293-hP2X7R (membranes) | Determined via saturation binding studies with [¹¹C]GSK1482160. | [15][16][17] |

| Bmax | 3.03 ± 0.10 pmol/mg | HEK293-hP2X7R (membranes) | Receptor density determined from saturation binding. | [16][17] |

Table 2: Functional Potency of GSK-1482160

| Parameter | Value | Species | Comments | Reference(s) |

| pIC50 | 8.5 | Human | Negative logarithm of the half maximal inhibitory concentration. | [11][13] |

| pIC50 | 6.5 | Rat | Demonstrates species differences in potency. | [11][13] |

| IC50 | ~3 nM | Human | Half maximal inhibitory concentration. | [14] |

Key Experimental Protocols

The characterization of GSK-1482160 relies on several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand ([¹¹C]GSK1482160) to the P2X7R to determine affinity (Kd, Ki) and receptor density (Bmax).

-

Materials:

-

HEK293 cells stably expressing human P2X7R (HEK293-hP2X7R).[2]

-

[¹¹C]GSK1482160 (radioligand).[2]

-

Unlabeled GSK-1482160 (for competition and non-specific binding determination).[17]

-

Cell culture medium, buffers, and cell harvesting equipment.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter or phosphorimager.

-

-

Protocol for Saturation Binding:

-

Cell Preparation: Culture HEK293-hP2X7R cells and prepare cell membrane fractions via homogenization and centrifugation.[17] Determine protein concentration using a standard method (e.g., BCA assay).

-

Incubation: Incubate a fixed amount of membrane protein (e.g., 0.054 mg/ml) with increasing concentrations of [¹¹C]GSK1482160 (e.g., 0.15-15000 pM).[17]

-

Non-Specific Binding: For each concentration, prepare a parallel set of samples containing a high concentration of unlabeled GSK-1482160 (e.g., 10 µM) to determine non-specific binding.[17]

-

Equilibration: Incubate samples at room temperature (22°C) for a sufficient time to reach equilibrium (e.g., 20 minutes).[17]

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter or phosphorimager.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the concentration of [¹¹C]GSK1482160 and fit the data to a one-site binding (hyperbola) equation to derive Kd and Bmax.[2]

-

-

Protocol for Competition Binding:

-

Follow steps 1, 4, 5, and 6 from the saturation protocol.

-

Incubation: Incubate membrane protein with a fixed concentration of [¹¹C]GSK1482160 (near its Kd) and increasing concentrations of unlabeled GSK-1482160.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.[2]

-

Calcium Flux Assay

This functional assay measures the ability of GSK-1482160 to inhibit agonist-induced calcium influx through the P2X7R channel.

-

Materials:

-

Protocol:

-

Cell Plating: Seed HEK293-hP2X7R cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Wash cells with HBSS. Load cells with Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in HBSS. Incubate at 37°C for 45-60 minutes in the dark.[18]

-

Wash: Wash the cells twice with HBSS to remove excess dye.[18]

-

Compound Incubation: Add serial dilutions of GSK-1482160 in HBSS to the wells. Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader. Measure baseline fluorescence, then inject the P2X7R agonist (e.g., ATP) into each well and immediately begin recording fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence (ΔF) or the ratio of fluorescence relative to baseline (F/F₀). Plot the response against the log concentration of GSK-1482160 and fit to a four-parameter logistic equation to determine the IC₅₀.

-

Figure 3: General experimental workflow for a P2X7R calcium flux assay.

IL-1β Release Assay

This assay serves as a key pharmacodynamic biomarker, measuring the functional consequence of P2X7R inhibition on cytokine release from immune cells.[8]

-

Materials:

-

Fresh human whole blood or isolated peripheral blood mononuclear cells (PBMCs).

-

Lipopolysaccharide (LPS).

-

ATP.

-

GSK-1482160.

-

RPMI-1640 medium.

-

Human IL-1β ELISA kit.

-

-

Protocol:

-

Priming Step: Dilute fresh human whole blood with RPMI medium. Add GSK-1482160 at various concentrations and incubate. Prime the cells by adding LPS (e.g., 100 ng/mL) to induce the transcription and translation of pro-IL-1β. Incubate for several hours (e.g., 2-4 hours) at 37°C.

-

Activation Step: Add a high concentration of ATP (e.g., 1-5 mM) to activate the P2X7R and trigger NLRP3 inflammasome activation. Incubate for a shorter period (e.g., 30-60 minutes).

-

Sample Collection: Centrifuge the samples to pellet the cells. Collect the supernatant (plasma).

-

Quantification: Measure the concentration of IL-1β in the supernatant using a validated human IL-1β ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-1β concentration against the log concentration of GSK-1482160. Fit the data to a dose-response curve to determine the IC₅₀ for the inhibition of IL-1β release.

-

Conclusion

GSK-1482160 acts as a potent and selective negative allosteric modulator of the P2X7 receptor. By binding to a distinct allosteric site, it reduces the efficacy of ATP-mediated channel activation, thereby preventing the downstream signaling cascade that leads to NLRP3 inflammasome activation and IL-1β release. The quantitative data from binding and functional assays confirm its high-affinity interaction and potent inhibitory effects. The detailed protocols provided herein serve as a guide for researchers aiming to study GSK-1482160 or other P2X7R modulators, facilitating further investigation into the therapeutic potential of targeting this critical inflammatory pathway.

References

- 1. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]GSK1482160 for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. Frontiers | The P2X7 Receptor: Central Hub of Brain Diseases [frontiersin.org]

- 5. The P2X7 Receptor: Central Hub of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. P2X7 receptors exhibit at least three modes of allosteric antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ionotropic purinergic receptor 7 (P2X7) channel structure and pharmacology provides insight regarding non-nucleotide agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jnm.snmjournals.org [jnm.snmjournals.org]

- 18. benchchem.com [benchchem.com]

- 19. bu.edu [bu.edu]

- 20. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 21. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

A Technical Guide to the Biological Activity of GSK-1482160

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1482160 is a potent, orally bioavailable, and brain-penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2][3] Synthesized from L-pyroglutamic acid, GSK-1482160 is the (S)-enantiomer of N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxo-L-prolinamide.[1][3] While its corresponding (R)-isomer has also been synthesized, public domain literature does not currently provide comparative biological activity data. This guide will provide an in-depth overview of the known biological activity of GSK-1482160, its mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action

GSK-1482160 functions as a negative allosteric modulator of the P2X7 receptor.[1][2][4] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, adenosine triphosphate (ATP).[2] By binding to this allosteric site, GSK-1482160 reduces the efficacy of ATP at the P2X7 receptor without affecting ATP's binding affinity.[1][5] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia.[2] Its activation by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in downstream events including the processing and release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][5] By modulating P2X7R activity, GSK-1482160 effectively inhibits the release of IL-1β, which is a key mediator of inflammation.[1]

P2X7 Receptor Signaling Pathway Modulation by GSK-1482160

Caption: P2X7R signaling and inhibition by GSK-1482160.

Quantitative Biological Activity Data

The biological activity of GSK-1482160 has been quantified across various assays and species. The data is summarized in the tables below.

Table 1: In Vitro Potency of GSK-1482160

| Parameter | Species | Value | Reference |

| pIC50 | Human | 8.5 | [1] |

| pIC50 | Rat | 6.5 | [1] |

Table 2: Binding Affinity of [11C]GSK-1482160

| Parameter | Preparation | Value | Reference |

| Kd | HEK293-hP2X7R membranes | 1.15 ± 0.12 nM | [6][7] |

| Kd | HEK293-hP2X7R living cells | 5.09 ± 0.98 nM | [8] |

| Ki | HEK293-hP2X7R living cells | 2.63 ± 0.6 nM | [8] |

| Bmax | HEK293-hP2X7R membranes | 3.03 ± 0.10 pmol/mg | [6][7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of GSK-1482160 for the P2X7 receptor.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X7 receptor (HEK293-hP2X7R).

-

Radioligand: [11C]GSK-1482160.

-

Procedure:

-

HEK293-hP2X7R cells are cultured to confluence.

-

For saturation binding assays, cell membranes are incubated with increasing concentrations of [11C]GSK-1482160 to determine the Kd and Bmax.

-

For competition binding assays, cells or cell membranes are incubated with a fixed concentration of [11C]GSK-1482160 and increasing concentrations of non-radiolabeled GSK-1482160.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity on the filters is quantified using a scintillation counter.

-

The IC50 value is determined from the competition curve and the Ki value is calculated using the Cheng-Prusoff equation.

-

Ex Vivo IL-1β Release Assay

This assay measures the functional effect of GSK-1482160 on P2X7R-mediated cytokine release.

-

Sample: Human whole blood.

-

Stimulation: Lipopolysaccharide (LPS) and ATP.

-

Procedure:

-

Whole blood samples are collected from subjects.

-

The blood is pre-incubated with varying concentrations of GSK-1482160 or vehicle control.

-

The cells are then stimulated with LPS to induce the transcription of pro-IL-1β.

-

Subsequently, a high concentration of ATP is added to activate the P2X7 receptor and the NLRP3 inflammasome, leading to the cleavage of pro-IL-1β into its mature, secreted form.

-

Plasma is collected and the concentration of IL-1β is measured using a validated immunoassay (e.g., ELISA).

-

The inhibitory effect of GSK-1482160 on IL-1β release is then quantified.

-

Experimental Workflow for P2X7R Antagonist Characterization

Caption: A general workflow for characterizing a P2X7R antagonist.

Conclusion

GSK-1482160 is a well-characterized negative allosteric modulator of the P2X7 receptor with demonstrated in vitro and in vivo activity. Its ability to inhibit IL-1β release has made it a valuable tool for studying the role of the P2X7 receptor in inflammation and a potential therapeutic agent for inflammatory conditions. Although its clinical development was discontinued, the extensive preclinical and early clinical data available for GSK-1482160 continue to be of significant value to researchers in the field of purinergic signaling and drug development.[5] Further research would be necessary to elucidate the biological activity profile of its (R)-isomer and to understand the stereoselectivity of its interaction with the P2X7 receptor.

References

- 1. Synthesis of [(11)C]GSK1482160 as a new PET agent for targeting P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacologic characterizations of a P2X7 receptor-specific radioligand, [11C]GSK1482160 for neuroinflammatory response (Journal Article) | OSTI.GOV [osti.gov]

GSK-1482160 blood-brain barrier penetration capabilities

An In-depth Technical Guide on the Blood-Brain Barrier Penetration Capabilities of GSK-1482160

Introduction

GSK-1482160 is an orally active, negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2] The P2X7R is an ATP-gated cation channel that plays a crucial role in initiating inflammatory signaling cascades, particularly the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[3][4] Its expression on immune cells within the central nervous system (CNS), such as microglia and astrocytes, has implicated it in the pathology of various neurodegenerative and neuroinflammatory diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[3][5][6] Consequently, the ability of a P2X7R antagonist to penetrate the blood-brain barrier (BBB) is a critical determinant of its therapeutic potential for CNS disorders. This document provides a comprehensive overview of the BBB penetration capabilities of GSK-1482160, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on Blood-Brain Barrier Penetration and Pharmacokinetics

GSK-1482160 has been confirmed to be a CNS-penetrant compound.[6][7][8] Its ability to cross the BBB has been primarily evaluated through preclinical and clinical imaging studies using radiolabeled variants, [11C]GSK1482160 and [18F]GSK1482160.[1][5][9]

Preclinical and Clinical CNS Penetration Data

| Species/Subject | Model/Condition | Key Findings | Reference |

| Mice | Lipopolysaccharide (LPS)-induced neuroinflammation | 3.6-fold increase in tracer uptake in the brain 72 hours after LPS injection compared to controls. | [9] |

| Rats | Healthy | Low brain uptake due to poor binding affinity of the compound for the rat P2X7 receptor. | [9] |

| Rats | Experimental Autoimmune Encephalomyelitis (EAE) | [11C]GSK1482160 uptake in the lumbar spinal cord correlated with P2X7R expression and disease severity. | [9] |

| Mice | Tauopathy Model (rTg4510) | Increased uptake of [18F]GSK1482160 in the brain compared to wild-type mice. | [5][10] |

| Non-Human Primates (Macaques) | Healthy | Micro-PET studies confirmed brain penetration with high retention and homogenous distribution. | [9] |

| Humans | Healthy Volunteers | Low brain uptake, with only about 2% of the injected dose detected in the brain. This led to the conclusion that the tracer was unsuitable for further clinical evaluation. | [9] |

General Pharmacokinetic Parameters

| Species | Route of Administration | Dose | Tmax | Half-life (T1/2) | Plasma Clearance | Oral Bioavailability (%F) | Reference |

| Rat | Intravenous (IV) | 1 mg/kg | N/A | 1.5 h | 9 mL/min/kg | N/A | [11] |

| Rat | Oral (p.o.) | 3 mg/kg | 1 h | N/A | N/A | 65% | [11] |

| Human | Oral (p.o.) | Up to 1 g (single dose) | < 3.5 h | < 4.5 h | N/A | N/A | [12] |

Despite promising preclinical data in some animal models, the development of GSK-1482160 was discontinued.[6] Pharmacokinetic/pharmacodynamic (PK/PD) modeling from a first-in-human study indicated that it was not possible to achieve the necessary target engagement (>90% inhibition of IL-1β release) while maintaining a sufficient safety margin.[11][12][13]

Experimental Protocols

The assessment of GSK-1482160's BBB penetration has largely relied on Positron Emission Tomography (PET) imaging in conjunction with animal models of neuroinflammation.

Protocol: In Vivo PET Imaging of P2X7R in a Mouse Model of Neuroinflammation

-

Animal Model Induction: Neuroinflammation is induced in mice, for example, through an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS). Control animals receive a vehicle injection.

-

Radiotracer Synthesis: GSK-1482160 is radiolabeled with a positron-emitting isotope, typically Carbon-11 ([11C]GSK1482160) or Fluorine-18 ([18F]GSK1482160), with high radiochemical purity and specific activity.[9]

-

Radiotracer Administration: A defined dose of the radiolabeled GSK-1482160 is administered to both the neuroinflammation model and control mice, usually via intravenous (i.v.) injection.

-

PET Scanning: At a specified time post-injection, the animals are anesthetized and placed in a microPET scanner. Dynamic or static images of the brain are acquired over a set period to measure the uptake and distribution of the radiotracer.

-

Image Analysis: The PET images are reconstructed and can be co-registered with anatomical MRI or CT scans for precise localization of the signal. Regions of interest (ROIs) are drawn on the images (e.g., cortex, hippocampus) to quantify tracer uptake.

-

Quantification: Tracer uptake is often expressed as the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration by the injected dose and the animal's body weight. Comparisons are then made between the neuroinflammation and control groups.[5][10]

-

Ex Vivo Validation: Following the imaging session, brain tissue may be collected for techniques like autoradiography or immunofluorescence staining to confirm the correlation between radiotracer uptake and the expression of the P2X7 receptor.[5][10]

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling Pathway in Neuroinflammation

The P2X7 receptor is a key component of the inflammasome pathway in microglia. Its activation by high concentrations of extracellular ATP, often released from damaged cells, triggers a cascade of events leading to neuroinflammation.

Caption: P2X7R signaling cascade leading to inflammasome activation and cytokine release.

Experimental Workflow for Preclinical PET Imaging

The process of evaluating a CNS-penetrant compound like GSK-1482160 using PET involves several distinct stages, from model creation to data analysis.

Caption: Workflow for assessing GSK-1482160 brain uptake using PET in animal models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | The P2X7 Receptor: Central Hub of Brain Diseases [frontiersin.org]

- 7. frontiersin.org [frontiersin.org]

- 8. tebubio.com [tebubio.com]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Potency and Mechanism of Action of GSK-1482160 on Human and Rat P2X7 Receptors

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency, experimental protocols, and mechanism of action of GSK-1482160, a negative allosteric modulator of the P2X7 receptor (P2X7R). The data presented herein is crucial for understanding the pharmacological profile of this compound and its differential activity on human and rat orthologs of the P2X7 receptor.

Quantitative Data Summary: In Vitro Potency

GSK-1482160 exhibits significantly different potencies for the human and rat P2X7 receptors. The compound demonstrates a high affinity for the human receptor, while its affinity for the rodent P2X7 receptor is approximately 100 times lower[1]. This species-specific difference is a critical consideration for the translation of preclinical data. The following tables summarize the key in vitro potency and binding affinity values reported in the literature.

Table 1: Potency of GSK-1482160 (IC50 and pIC50)

| Species | Parameter | Value | Reference |

| Human | pIC50 | 8.5 | [2] |

| Human | IC50 | 3 nM | |

| Rat | pIC50 | 6.5 | [2] |

Table 2: Binding Affinity of GSK-1482160 (Kd and Ki) for Human P2X7R

| Parameter | Value | Cell System | Reference |

| Kd | 1.15 ± 0.12 nM | HEK293-hP2X7R Membranes | [3] |

| Kd | 5.09 ± 0.98 nM | HEK293-hP2X7R Living Cells | |

| Ki | 2.63 ± 0.6 nM | HEK293-hP2X7R Living Cells | |

| Ki | 3.07 nM | Radioligand Competitive Binding Assay | [4] |

Table 3: Radioligand Binding Kinetics of [11C]GSK-1482160 in HEK293-hP2X7R Cells

| Kinetic Parameter | Value | Unit | Reference |

| Association Rate (kon) | 0.2312 ± 0.01542 | min-1·nM-1 | [5] |

| Dissociation Rate (koff) | 0.2547 ± 0.0155 | min-1 | [5] |

| Binding Potential (kon/koff) | 1.0277 ± 0.207 | - | [5] |

Detailed Experimental Protocols

The characterization of GSK-1482160's in vitro potency relies on several key experimental methodologies, primarily radioligand binding assays and functional cell-based assays.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity (Kd) and density (Bmax) of a ligand for its receptor, as well as the inhibitory constant (Ki) of a competing compound. The carbon-11 labeled version of the compound, [11C]GSK-1482160, is commonly used for these studies[5].

-

Cell Line Preparation: Assays are typically performed using human embryonic kidney (HEK293) cells engineered to express the human P2X7 receptor (HEK293-hP2X7R)[5]. Membranes from these cells are prepared, or assays are conducted on living cells.

-

Saturation Binding Assay (for Kd and Bmax):

-

HEK293-hP2X7R cell membranes are incubated with increasing concentrations of [11C]GSK-1482160[6].

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration (e.g., 10 µM) of unlabeled GSK-1482160[6].

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated via rapid filtration through glass fiber filters (e.g., GF/B Unifilter plates)[6].

-

The radioactivity trapped on the filters, representing the bound ligand, is quantified.

-

Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the Kd and Bmax values.

-

-

Competition Binding Assay (for Ki):

-

HEK293-hP2X7R cells or membranes are incubated with a fixed concentration of [11C]GSK-1482160.

-

Increasing concentrations of the unlabeled competitor compound (GSK-1482160) are added to displace the radioligand[1][4].

-

Following incubation and filtration, the bound radioactivity is measured.

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Functional Assay: IL-1β Release

The P2X7 receptor is a key regulator of pro-inflammatory cytokine release. Functional assays for P2X7R modulators often measure the inhibition of ATP-induced interleukin-1 beta (IL-1β) release from immune cells.

-

Cell Source: Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used[7].

-

Priming Step: Cells are first primed with lipopolysaccharide (LPS) to induce the transcription and translation of pro-IL-1β[8].

-

Compound Incubation: The primed cells are pre-incubated with varying concentrations of GSK-1482160.

-

P2X7R Activation: The cells are then stimulated with a P2X7R agonist, typically adenosine triphosphate (ATP), to activate the receptor and trigger the assembly of the NLRP3 inflammasome, which processes pro-IL-1β into its mature, releasable form[8].

-

Quantification: The concentration of IL-1β in the cell supernatant is measured using a standard method like an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ability of GSK-1482160 to inhibit ATP-induced IL-1β release is quantified, and an IC50 value is determined.

Mandatory Visualizations: Pathways and Workflows

P2X7R Signaling and Inhibition by GSK-1482160

GSK-1482160 acts as a negative allosteric modulator, meaning it binds to a site on the P2X7 receptor that is distinct from the ATP binding site[7]. This binding does not prevent ATP from attaching to the receptor but reduces the efficacy of ATP in opening the ion channel, thereby inhibiting downstream signaling cascades that lead to IL-1β release[2][7].

Experimental Workflow: Radioligand Saturation Binding Assay

The following diagram illustrates the logical flow of a typical radioligand saturation binding experiment used to determine the Kd and Bmax of [11C]GSK-1482160.

References

- 1. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]GSK1482160 for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

GSK-1482160: A Negative Allosteric Modulator of the P2X7 Receptor and its Impact on ATP Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of GSK-1482160 on the P2X7 receptor, with a specific focus on its modulation of ATP efficacy. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological processes, making it a significant target for therapeutic intervention. GSK-1482160 has been identified as a potent, orally available negative allosteric modulator of this receptor.[1][2][3][4] This document details the mechanism of action of GSK-1482160, presents quantitative data on its activity, outlines relevant experimental protocols for its study, and provides visual representations of the associated signaling pathways and experimental workflows.

Mechanism of Action: Modulating ATP Efficacy

GSK-1482160 acts as a negative allosteric modulator of the P2X7 receptor.[1][2][3] This means it binds to a site on the receptor that is distinct from the ATP binding site.[2][3] Crucially, the binding of GSK-1482160 reduces the efficacy of ATP at the P2X7 receptor without affecting the affinity of ATP for the receptor.[1][2][3][4] In essence, even when ATP is bound to the receptor, the presence of GSK-1482160 diminishes the receptor's ability to elicit its full downstream effects, such as ion channel opening and subsequent inflammatory cytokine release.[1][2] This mechanism has been demonstrated in various in vitro functional and electrophysiological assays.[2]

Quantitative Data on GSK-1482160 Activity

The potency and effect of GSK-1482160 have been quantified in several studies. This section summarizes the key quantitative data in a structured format for easy comparison.

Table 1: In Vitro Potency and Affinity of GSK-1482160

| Parameter | Species | Value | Notes |

| pIC50 | Human | 8.5 | Potency in functional assays.[1] |

| Rat | 6.5 | Potency in functional assays.[1] | |

| Affinity (KB) | Human | 32 ng/mL | Characterized from a pharmacokinetic/pharmacodynamic model.[2] |

| Binding Affinity (Ki) | Human | ~3 nM | Determined by radioligand binding assays.[5] |

| Dissociation Constant (Kd) | Human | 5.09 ± 0.98 nM | Determined by saturation binding studies with [11C]GSK1482160.[5] |

| Human | 1.15 ± 0.12 nM | Reported from another study.[6] |

P2X7 Receptor Signaling and Experimental Workflow

Understanding the signaling cascade initiated by P2X7 receptor activation is crucial for contextualizing the effects of GSK-1482160. Upon binding of extracellular ATP, the P2X7 receptor channel opens, leading to an influx of Na+ and Ca2+ and an efflux of K+.[7] This ion flux triggers a multitude of downstream signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]GSK1482160 for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iris.unife.it [iris.unife.it]

The Role of GSK-1482160 in the Inhibition of IL-1β Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine implicated in a wide range of inflammatory diseases. Its release is tightly regulated by the NLRP3 inflammasome, a multi-protein complex that activates caspase-1, the enzyme responsible for cleaving pro-IL-1β into its active, secreted form. The P2X7 receptor, an ATP-gated ion channel, is a key upstream activator of the NLRP3 inflammasome. GSK-1482160 is a negative allosteric modulator of the P2X7 receptor, which has been investigated for its potential to inhibit IL-1β release. This technical guide provides an in-depth overview of the mechanism of action of GSK-1482160, detailed experimental protocols for studying its effects, and a summary of key quantitative data.

Introduction to IL-1β and the NLRP3 Inflammasome

The production and release of IL-1β are critical components of the innate immune response. The process is a two-step mechanism. The first signal, typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the transcriptional upregulation of pro-IL-1β and NLRP3 components via NF-κB signaling. The second signal, which can be triggered by a variety of stimuli including extracellular ATP, leads to the assembly and activation of the NLRP3 inflammasome. This complex consists of the sensor protein NLRP3, the adaptor protein ASC, and pro-caspase-1.[1] Upon activation, pro-caspase-1 undergoes auto-cleavage to form active caspase-1, which then cleaves pro-IL-1β into its mature, biologically active form, leading to its secretion from the cell.[2][3]

GSK-1482160: A P2X7 Receptor Negative Allosteric Modulator

GSK-1482160 is an orally active and blood-brain barrier penetrant negative allosteric modulator of the P2X7 receptor.[4] It does not compete with ATP for the binding site but instead binds to a distinct site on the receptor, reducing the efficacy of ATP in activating the channel.[5][6] By inhibiting P2X7 receptor function, GSK-1482160 effectively blocks the ATP-mediated activation of the NLRP3 inflammasome and subsequent release of IL-1β.[2][4]

Quantitative Data on GSK-1482160 Activity

The following tables summarize the key quantitative data for GSK-1482160 from various in vitro and in vivo studies.

Table 1: In Vitro Potency of GSK-1482160

| Parameter | Species | Value | Reference |

| pIC50 | Human | 8.5 | [4] |

| pIC50 | Rat | 6.5 | [4] |

Table 2: Radioligand Binding Affinity of [11C]GSK-1482160 to Human P2X7 Receptor

| Parameter | Value | Reference |

| Kd | 5.09 ± 0.98 nM | [7] |

| Ki | 2.63 ± 0.6 nM | [7] |

| Bmax | 3.03 ± 0.10 pmol/mg | [8] |

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of GSK-1482160 in Humans

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | < 3.5 hours (fasting) | [6] |

| Half-life (t1/2) | < 4.5 hours | [6] |

| MABEL (Minimum Anticipated Biological Effect Level) | 10% ex vivo inhibition of IL-1β release | [5] |

Signaling Pathway of IL-1β Release and Inhibition by GSK-1482160

The following diagram illustrates the signaling cascade leading to IL-1β release and the point of intervention by GSK-1482160.

Caption: Signaling pathway of ATP-induced IL-1β release and its inhibition by GSK-1482160.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of GSK-1482160 in IL-1β release inhibition.

In Vitro IL-1β Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the measurement of IL-1β release from human PBMCs following stimulation and treatment with GSK-1482160.

Materials:

-

Ficoll-Paque PLUS

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP)

-

GSK-1482160

-

Human IL-1β ELISA kit

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend PBMCs in RPMI-1640 medium and seed in a 96-well plate at a density of 2 x 10^5 cells per well.[9]

-

Inhibitor Treatment: Prepare serial dilutions of GSK-1482160 in RPMI-1640 medium. Pre-treat the cells with the desired concentrations of GSK-1482160 or vehicle control for 1 hour.[9]

-

Priming (Signal 1): Prime the cells with LPS at a final concentration of 1 µg/mL for 3-4 hours.[9]

-

Activation (Signal 2): Activate the NLRP3 inflammasome with ATP at a final concentration of 5 mM for 1-2 hours.[9]

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatants for analysis.[9]

-

Cytokine Measurement: Measure the concentration of IL-1β in the supernatants using a human-specific ELISA kit according to the manufacturer's protocol.[10][11]

Ex Vivo Whole Blood Stimulation Assay

This assay measures the effect of GSK-1482160 on IL-1β production in a more physiologically relevant whole blood environment.[12][13]

Materials:

-

Sodium heparin vacutainer blood collection tubes

-

RPMI 1640 media (incomplete)

-

LPS

-

ATP

-

GSK-1482160

-

Human IL-1β ELISA kit or multiplex cytokine assay kit

Procedure:

-

Blood Collection: Collect venous blood from subjects in sodium heparin tubes.[13]

-

Dilution and Plating: Dilute the whole blood with incomplete RPMI 1640 media and plate into a 24-well tissue culture plate.[12]

-

Inhibitor Treatment: Add GSK-1482160 at various concentrations to the appropriate wells.

-

Stimulation:

-

Sample Collection: Centrifuge the plate to pellet the blood cells. Collect the supernatant.

-

Cytokine Measurement: Analyze the supernatant for IL-1β concentration using an ELISA or a multiplex cytokine assay.[12]

Caption: General experimental workflows for in vitro and ex vivo IL-1β release assays.

Conclusion

GSK-1482160 is a potent and specific negative allosteric modulator of the P2X7 receptor, effectively inhibiting the release of the pro-inflammatory cytokine IL-1β. By targeting a key upstream activator of the NLRP3 inflammasome, GSK-1482160 represents a valuable tool for researchers studying inflammatory pathways and a potential therapeutic agent for a variety of inflammatory diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the role of GSK-1482160 and the broader P2X7-NLRP3-IL-1β signaling axis. Although the development of GSK-1482160 was discontinued, the mechanistic insights gained from its study remain highly relevant to the field of inflammation research and drug development.[6]

References

- 1. GSK3β mediates the spatiotemporal dynamics of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Inhibition of IL-1β with a Focus on the P2X7 Receptor [aber.apacsci.com]

- 3. The Inflammasome-Mediated Caspase-1 Activation Controls Adipocyte Differentiation and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]GSK1482160 for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 2.5. IL-1β Measurement [bio-protocol.org]

- 12. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

Stereospecificity of GSK-1482160: An In-Depth Technical Guide on a Potent P2X7 Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereospecific properties of GSK-1482160, a potent negative allosteric modulator of the P2X7 receptor, and its corresponding isomer. GSK-1482160 has been identified as the (S)-enantiomer, with the chemical name N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxo-L-prolinamide. The stereochemistry of this compound is crucial for its interaction with the P2X7 receptor and its subsequent pharmacological activity. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Executive Summary

GSK-1482160 is a well-characterized P2X7 receptor antagonist with high binding affinity and functional potency. As a negative allosteric modulator, it reduces the efficacy of ATP at the P2X7 receptor without affecting its affinity, thereby inhibiting downstream inflammatory signaling, most notably the release of interleukin-1β (IL-1β)[1][2]. While the synthesis of both the (S)-enantiomer (GSK-1482160) and its corresponding isomer (the (R)-enantiomer) has been described, publicly available data directly comparing their binding affinities and functional activities is limited. This guide compiles the known quantitative data for GSK-1482160 and provides context on the importance of stereospecificity in P2X7 receptor modulation.

Data Presentation: Quantitative Analysis of GSK-1482160

The following tables summarize the key quantitative data for GSK-1482160, the (S)-enantiomer.

Table 1: Binding Affinity of GSK-1482160 for the Human P2X7 Receptor

| Parameter | Value | Cell Line/System | Reference |

| Kd | 1.15 ± 0.12 nM | HEK293-hP2X7R membranes | [3][4] |

| Kd | 5.09 ± 0.98 nM | HEK293-hP2X7R living cells | [1] |

| Ki | 2.63 ± 0.6 nM | HEK293-hP2X7R living cells | [1] |

| pIC50 (human) | 8.5 | Not specified | [2] |

| pIC50 (rat) | 6.5 | Not specified | [2] |

Table 2: Functional Activity of GSK-1482160

| Assay | Endpoint | IC50 | Cell Line/System | Reference |

| IL-1β Release Inhibition | Inhibition of ATP-induced IL-1β release | Not specified | Human blood | |

| Calcium Influx | Inhibition of BzATP-stimulated calcium influx | Not specified | Not specified | [5][6] |

Stereospecificity: The Isomer of GSK-1482160

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize P2X7 receptor modulators like GSK-1482160.

Radioligand Binding Assay

This protocol is adapted from studies characterizing [11C]GSK1482160 binding to the human P2X7 receptor[3].

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a ligand to the P2X7 receptor.

Materials:

-

HEK293 cells stably expressing the human P2X7 receptor (HEK293-hP2X7R).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Membrane preparation buffer (e.g., Tris-HCl buffer).

-

Radiolabeled ligand (e.g., [11C]GSK1482160).

-

Unlabeled ligand (for competition assays).

-

Scintillation fluid and counter.

Workflow:

Radioligand Binding Assay Workflow

Procedure:

-

Membrane Preparation: Culture HEK293-hP2X7R cells to confluency. Harvest the cells, homogenize them in a suitable buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Saturation Binding: Incubate the cell membranes with increasing concentrations of [11C]GSK1482160. For each concentration, run a parallel incubation with an excess of unlabeled GSK-1482160 to determine non-specific binding.

-

Filtration: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters quickly with ice-cold buffer to minimize dissociation of the bound ligand while removing non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of the radioligand and fit the data to a one-site binding model to determine the Kd and Bmax.

IL-1β Release Assay

This protocol is a generalized method for assessing the functional inhibition of the P2X7 receptor[7][8].

Objective: To measure the ability of a compound to inhibit ATP-induced IL-1β release from immune cells.

Materials:

-

Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Lipopolysaccharide (LPS).

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

-

ATP.

-

Test compound (e.g., GSK-1482160).

-

ELISA kit for human IL-1β.

Workflow:

IL-1β Release Assay Workflow

Procedure:

-

Cell Culture and Differentiation: Culture THP-1 cells in appropriate media. Differentiate the cells into macrophage-like cells by treating with PMA for 24-48 hours.

-

Priming: Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 2-4 hours to induce the expression of pro-IL-1β.

-

Compound Incubation: Wash the cells to remove LPS and then pre-incubate with various concentrations of GSK-1482160 for 30-60 minutes.

-

P2X7 Activation: Stimulate the cells with a high concentration of ATP (e.g., 1-5 mM) for 30-60 minutes to activate the P2X7 receptor and induce the processing and release of mature IL-1β.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

-

Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of GSK-1482160 compared to the vehicle control and determine the IC50 value.

Signaling Pathways

GSK-1482160, as a negative allosteric modulator of the P2X7 receptor, inhibits the downstream signaling cascades initiated by ATP binding.

P2X7 Receptor Signaling Pathway and Inhibition by GSK-1482160

Activation of the P2X7 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in K+ efflux and Ca2+ influx. The decrease in intracellular K+ concentration is a key signal for the assembly and activation of the NLRP3 inflammasome. This multi-protein complex then activates caspase-1, which in turn cleaves pro-IL-1β into its mature, pro-inflammatory form, leading to its release from the cell. GSK-1482160, by binding to an allosteric site on the P2X7 receptor, prevents these downstream events.

Conclusion

GSK-1482160 is a potent (S)-enantiomer that acts as a negative allosteric modulator of the P2X7 receptor, effectively inhibiting pro-inflammatory cytokine release. While the synthesis of its (R)-enantiomer is known, a direct comparison of their biological activities is not currently available in the public literature, highlighting a gap in the complete understanding of its stereospecific properties. The provided experimental protocols and signaling pathway diagrams offer a robust framework for researchers engaged in the study of P2X7 receptor pharmacology and the development of novel anti-inflammatory therapeutics. Further investigation into the stereospecific activity of GSK-1482160 and its isomer would be highly valuable to the field.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of [(11)C]GSK1482160 as a new PET agent for targeting P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of a novel P2X7 antagonist using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetic and Pharmacodynamic Profile of GSK-1482160: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1482160 is an orally bioavailable, potent, and selective negative allosteric modulator of the P2X7 receptor (P2X7R).[1] The P2X7R, an ATP-gated ion channel, is a key regulator of the inflammatory cascade, and its activation is implicated in the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).[2] Consequently, GSK-1482160 has been investigated as a potential therapeutic agent for inflammatory conditions and neuropathic pain. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic profile of GSK-1482160, including detailed experimental protocols and a visual representation of its mechanism of action.

Pharmacodynamic Profile

GSK-1482160 acts as a negative allosteric modulator of the P2X7 receptor, reducing the efficacy of ATP at the receptor without affecting its affinity.[1][3] This modulation inhibits the downstream signaling cascade that leads to the release of IL-1β.[1]

Receptor Binding and In Vitro Potency

The binding affinity and potency of GSK-1482160 have been characterized in various in vitro assays. The radiolabeled form, [11C]GSK1482160, has been instrumental in these evaluations.

| Parameter | Species/System | Value | Reference |

| pIC50 | Human P2X7R | 8.5 | [1] |

| Rat P2X7R | 6.5 | [1] | |

| Ki | Human P2X7R (HEK293 cells) | ~3 nM | [2] |

| Human P2X7R (HEK293 cells) | 2.63 ± 0.6 nM | [2] | |

| Kd | Human P2X7R (HEK293 cells) | 5.09 ± 0.98 nM | [2] |

| Human P2X7R (HEK293 membranes) | 1.15 ± 0.12 nM | [4] | |

| Bmax | Human P2X7R (HEK293 membranes) | 3.03 ± 0.10 pmol/mg | [4] |

| kon | Human P2X7R (HEK293 cells) | 0.2312 ± 0.01542 min⁻¹·nM⁻¹ | [4] |

| koff | Human P2X7R (HEK293 cells) | 0.2547 ± 0.0155 min⁻¹ | [4] |

Table 1: In Vitro Pharmacodynamic Parameters of GSK-1482160

Pharmacokinetic Profile

GSK-1482160 is an orally active and blood-brain barrier penetrant compound.[1] While a complete public dataset of preclinical pharmacokinetic parameters across all species is not available, key toxicological and exposure data from rat and dog studies have been published.

In Vitro Metabolism

GSK-1482160 exhibits low clearance rates in both rat and human liver microsomes and does not significantly inhibit major CYP450 subtypes (1A2, 2C9, 2C19, 2D6, 3A4).[1]

Preclinical Safety and Exposure

No Observed Adverse Effect Level (NOAEL) studies were conducted in rats and dogs to determine safe exposure limits for first-in-human studies.

| Species | NOAEL Dose | Mean AUC | Cmax | Reference |

| Rat | 100 mg/kg/day | 500 µg·h/mL | 40.8 µg/mL | [5] |

| Dog | 30 mg/kg/day | 72.3 µg·h/mL | 15.8 µg/mL | [5] |

Table 2: No Observed Adverse Effect Level (NOAEL) and Corresponding Exposures of GSK-1482160

Mechanism of Action: P2X7R Signaling Pathway

GSK-1482160 inhibits the P2X7R-mediated release of IL-1β. The binding of ATP to the P2X7R triggers a signaling cascade that results in the formation of the NLRP3 inflammasome and the subsequent cleavage and release of mature IL-1β.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol describes a saturation binding assay using [11C]GSK1482160 to determine its affinity for the human P2X7 receptor expressed in HEK293 cells.

Materials:

-

HEK293 cells stably expressing human P2X7R (HEK293-hP2X7R)

-

96-well poly-D-lysine coated microplates

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% BSA

-

[11C]GSK1482160

-

Non-labeled GSK1482160

-

Scintillation counter or phosphor imager

Procedure:

-

Seed HEK293-hP2X7R cells in 96-well plates at a density of 2.5 x 10^5 cells/well and incubate overnight.

-

Wash the cells three times with ice-cold Assay Buffer.

-

For total binding, add increasing concentrations of [11C]GSK1482160 to the wells.

-

For non-specific binding, add increasing concentrations of [11C]GSK1482160 along with a high concentration of non-labeled GSK1482160 (e.g., 10 µM).

-

Incubate the plate at room temperature for 20-30 minutes.

-

Terminate the assay by rapid filtration through a filter mat, followed by washing with ice-cold Assay Buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter or phosphor imager.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the dissociation constant (Kd) and maximum binding capacity (Bmax) by non-linear regression analysis of the saturation binding data.

In Vivo Efficacy Models

GSK-1482160 has demonstrated efficacy in rodent models of inflammatory and neuropathic pain.[6]

1. Freund's Complete Adjuvant (FCA)-Induced Chronic Joint Pain in Rats

This model mimics the inflammatory pain associated with arthritis.

Procedure:

-

Induce inflammation by a single subcutaneous injection of FCA into the plantar surface of one hind paw of the rat.

-

Monitor the development of paw edema (swelling) and hyperalgesia (increased sensitivity to pain) over several days.

-

Administer GSK-1482160 orally at various doses (e.g., 5-50 mg/kg, twice daily for 5 days).[1]

-

Assess the analgesic effect of GSK-1482160 by measuring changes in paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) or paw withdrawal latency to a thermal stimulus.

-

Compare the results to a vehicle-treated control group and a positive control group (e.g., celecoxib).

2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This model is used to study nerve injury-induced neuropathic pain.

Procedure:

-

Surgically expose the sciatic nerve in one hind limb of an anesthetized rat.

-

Loosely ligate the nerve with sutures at multiple locations to induce a chronic constriction.

-

Allow the animals to recover and develop signs of neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus).

-

Administer GSK-1482160 orally (e.g., 20 mg/kg, twice daily for 8 days).[1]

-

Measure the reversal of mechanical allodynia by assessing the paw withdrawal threshold using von Frey filaments.

-

Compare the results to a vehicle-treated control group and a positive control group (e.g., gabapentin).

In Vivo [11C]GSK1482160 PET Imaging in a Neuroinflammation Model

Positron Emission Tomography (PET) with [11C]GSK1482160 can be used to visualize and quantify P2X7R expression in the brain in preclinical models of neuroinflammation.

Procedure:

-

Induce neuroinflammation in mice by intraperitoneal injection of lipopolysaccharide (LPS).

-

At the peak of the immune response (e.g., 72 hours post-LPS), administer [11C]GSK1482160 intravenously.

-

Perform dynamic PET/CT imaging to measure the uptake and distribution of the radiotracer in the brain.

-

To confirm specificity, a separate group of LPS-treated animals can be co-injected with an excess of non-labeled GSK1482160 to block P2X7R binding.

-

Analyze the PET data to quantify the tracer uptake in different brain regions, which is indicative of P2X7R density.

Conclusion

GSK-1482160 is a well-characterized P2X7 receptor negative allosteric modulator with demonstrated preclinical efficacy in models of inflammatory and neuropathic pain. Its favorable pharmacokinetic and pharmacodynamic properties, including oral bioavailability and blood-brain barrier penetration, made it a promising candidate for clinical development. Although its development was discontinued, the preclinical data for GSK-1482160 provide a valuable reference for researchers in the field of P2X7R modulation and neuroinflammation.[3] The experimental protocols detailed in this guide can serve as a foundation for the evaluation of other P2X7R-targeting compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

Methodological & Application

Application Notes and Protocols for [11C]GSK-1482160 PET Imaging of Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathophysiology of a wide array of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis.[1][2] The purinergic P2X7 receptor (P2X7R) has emerged as a promising biomarker for neuroinflammation as it is significantly upregulated in activated microglia and other immune cells within the central nervous system (CNS) during inflammatory processes.[1][3][4] [11C]GSK-1482160 is a potent and selective P2X7R antagonist that readily crosses the blood-brain barrier and can be radiolabeled with carbon-11 for positron emission tomography (PET) imaging.[1][3][4] This allows for the non-invasive in vivo visualization and quantification of P2X7R expression, providing a valuable tool for diagnosing neuroinflammatory conditions, monitoring disease progression, and evaluating the efficacy of novel therapeutic interventions.[4][5]

GSK-1482160 acts as a negative allosteric modulator of the P2X7 receptor, reducing the efficacy of ATP at the receptor and subsequently inhibiting the release of pro-inflammatory cytokines like IL-1β.[6] Preclinical studies in rodent models of neuroinflammation have demonstrated the utility of [11C]GSK-1482160 PET imaging in detecting increased P2X7R levels.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies of [11C]GSK-1482160.

Table 1: In Vitro Binding Characteristics of [11C]GSK-1482160

| Parameter | Cell/Membrane Preparation | Value | Reference |

| Kd | HEK293-hP2X7R membranes | 1.15 ± 0.12 nM | [3] |

| Kd | HEK293-hP2X7R living cells | 5.09 ± 0.98 nM | [5] |

| Ki | HEK293-hP2X7R living cells | 2.63 ± 0.6 nM | [5] |

| Receptor Density (Bmax) | HEK293-hP2X7R membranes | 3.03 ± 0.10 pmol/mg | [3] |

| Association Rate (kon) | HEK293-hP2X7R cells | 0.2312 ± 0.01542 min⁻¹nM⁻¹ | [3] |

| Dissociation Rate (koff) | HEK293-hP2X7R cells | 0.2547 ± 0.0155 min⁻¹ | [3] |

| Binding Potential (kon/koff) | HEK293-hP2X7R cells | 1.0277 ± 0.207 | [3] |

Table 2: In Vivo [11C]GSK-1482160 PET Imaging Data in Animal Models

| Animal Model | Condition | Brain Region | Outcome | Value | Reference |

| Mouse | LPS-induced neuroinflammation | Multiple cortical regions & hippocampus | Fold increase in total distribution volume (VT) | 3.2-fold | [1][3] |

| Mouse | LPS-induced neuroinflammation | Whole Brain | Blocking with cold GSK-1482160 | 97% | [1][3] |

| Rat (EAE model) | EAE-peak stage | Lumbar spinal cord | Tracer Uptake (PSL/mm²) | 277.74 ± 79.74 | [5][7][8] |

| Rat (EAE model) | EAE-remitting stage | Lumbar spinal cord | Tracer Uptake (PSL/mm²) | 149.00 ± 54.14 | [5][7][8] |

| Rat (EAE model) | Sham control | Lumbar spinal cord | Tracer Uptake (PSL/mm²) | 66.37 ± 1.48 | [5][7][8] |

Experimental Protocols

Protocol 1: Radiosynthesis of [11C]GSK-1482160

This protocol describes the N-[11C]methylation of the desmethyl precursor to yield [11C]GSK-1482160.[9]

Materials:

-

Desmethyl-GSK1482160 or Boc-protected desmethyl-GSK1482160 precursor

-

[11C]CO2 produced from a cyclotron

-

Lithium aluminum hydride (LiAlH4) or similar reducing agent

-

Hydriodic acid (HI) or Triflic anhydride

-

HPLC system with a semi-preparative column

-

Solid-phase extraction (SPE) cartridge

-

Sterile, pyrogen-free saline for injection

Procedure:

-

Production of [11C]Methyl Iodide or [11C]Methyl Triflate:

-

[11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.

-

The [11C]CO2 is trapped and converted to [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf), which are the methylating agents.

-

-

[11C]Methylation Reaction:

-

The chosen precursor (desmethyl-GSK1482160 or its Boc-protected form) is dissolved in an appropriate solvent.

-

The [11C]methylating agent is introduced into the reaction vessel containing the precursor.

-

The reaction is heated to facilitate the N-methylation.

-

-

Purification:

-

The reaction mixture is purified using a semi-preparative HPLC system to isolate [11C]GSK-1482160 from unreacted precursor and other byproducts.

-

-

Formulation:

-

The HPLC fraction containing the purified [11C]GSK-1482160 is collected.

-

The solvent is removed, and the final product is formulated in sterile, pyrogen-free saline for intravenous injection.

-

The final product should have a radiochemical purity of >99%.[9]

-

Protocol 2: In Vivo PET Imaging of Neuroinflammation in a Mouse Model

This protocol outlines the procedure for conducting a [11C]GSK-1482160 PET/CT scan in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation.[3][4]

Materials:

-

[11C]GSK-1482160 radiotracer

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

PET/CT scanner

-

Animal handling and monitoring equipment

Procedure:

-

Induction of Neuroinflammation:

-

Animal Preparation:

-

Fast the mice for a few hours before the scan to reduce background signal.

-

Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).

-

Place a catheter in the tail vein for radiotracer injection.

-

Position the animal on the scanner bed.

-

-

PET/CT Imaging:

-

Perform a CT scan for anatomical reference and attenuation correction.

-

Administer a bolus injection of [11C]GSK-1482160 via the tail vein catheter.

-

Acquire dynamic PET data for a specified duration (e.g., 60 minutes).

-

-

Blocking Study (for specificity):

-

Image Reconstruction and Analysis:

-

Reconstruct the dynamic PET images using an appropriate algorithm (e.g., 2D or 3D ordered subset expectation maximization).

-

Co-register the PET images with the CT images.

-

Draw regions of interest (ROIs) on the brain images (e.g., cortex, hippocampus) based on a mouse brain atlas.

-

Generate time-activity curves (TACs) for each ROI.

-

Perform tracer kinetic modeling (e.g., a 2-tissue compartment model) on the TACs to estimate the total distribution volume (VT), which is an indicator of receptor density.[3]

-

Visualizations

Caption: Workflow for the radiosynthesis of [11C]GSK-1482160.

Caption: Experimental workflow for an in vivo [11C]GSK-1482160 PET study.

Caption: Mechanism of [11C]GSK-1482160 binding and PET signal generation.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]GSK1482160 for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacologic characterizations of a P2X7 receptor-specific radioligand, [11C]GSK1482160 for neuroinflammatory response (Journal Article) | OSTI.GOV [osti.gov]

- 9. Synthesis of [(11)C]GSK1482160 as a new PET agent for targeting P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of GSK-1482160 in a Rat Model of Chronic Constriction Injury

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition resulting from nerve damage, presents a significant challenge in clinical management. The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a key player in the pathogenesis of neuropathic pain, primarily through its role in mediating neuroinflammation. GSK-1482160 is an orally active, blood-brain barrier-penetrant negative allosteric modulator of the P2X7R.[1] By reducing the efficacy of ATP at the receptor, GSK-1482160 inhibits the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), offering a promising therapeutic strategy for neuropathic pain.[1] This document provides detailed application notes and protocols for utilizing GSK-1482160 in a preclinical rat model of chronic constriction injury (CCI), a widely used model for studying neuropathic pain.

Mechanism of Action

GSK-1482160 acts as a negative allosteric modulator of the P2X7 receptor. In the context of neuropathic pain following nerve injury, damaged neurons release ATP, which then binds to and activates P2X7 receptors on microglia, the resident immune cells of the central nervous system. This activation triggers a signaling cascade, leading to the processing and release of pro-inflammatory cytokines, most notably IL-1β. GSK-1482160, by binding to a site distinct from the ATP binding site, reduces the receptor's response to ATP, thereby downregulating the production and release of these inflammatory mediators and alleviating pain hypersensitivity.

Signaling Pathway

The signaling pathway initiated by P2X7R activation in microglia following nerve injury is a critical component of neuropathic pain development.

Caption: P2X7R signaling in microglia and inhibition by GSK-1482160.

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a well-established method for inducing neuropathic pain in rodents.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps)

-

4-0 chromic gut sutures

-

Wound clips or sutures for skin closure

Procedure:

-